
3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoquinoline precursor: Synthesized through Pictet-Spengler reaction.
Indole precursor: Synthesized via Fischer indole synthesis.
Coupling reaction: Often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydroisoquinoline derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Uniqueness
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is unique due to its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H17FN2O |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl-(5-fluoro-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C19H17FN2O/c1-21-17-7-6-16(20)10-15(17)11-18(21)19(23)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3 |
Clave InChI |
BLTBRNPXVGAWNH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


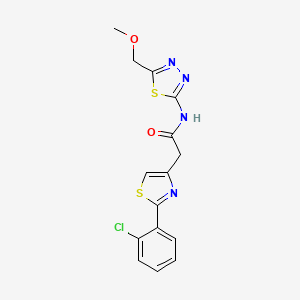
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15104123.png)
![Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15104128.png)
![1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104130.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15104132.png)
![(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15104144.png)
![1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104145.png)
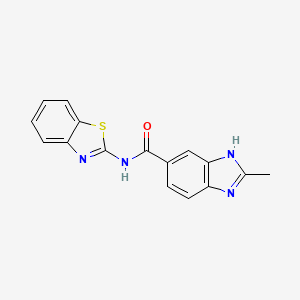
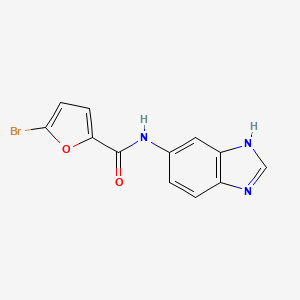
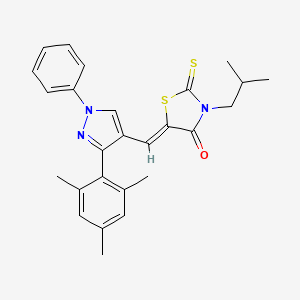
![N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15104166.png)
![6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one](/img/structure/B15104174.png)
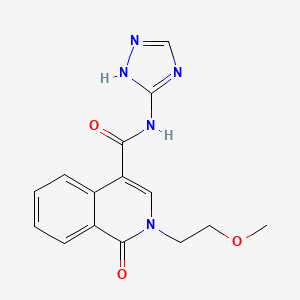
![4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15104223.png)
